

# Comprehensive Technical Guide: 2,6-Dicyclopentylphenol (CAS: 66003-79-0)

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## Compound of Interest

Compound Name: 2,6-Dicyclopentylphenol

CAS No.: 66003-79-0

Cat. No.: B1608444

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## Executive Summary & Chemical Identity

**2,6-Dicyclopentylphenol** is a highly sterically hindered phenol that serves as a critical intermediate in industrial polymer chemistry and a vital structural probe in neuropharmacological research. While occasionally confused with other compounds in literature, its verified CAS Registry Number is 66003-79-0[1]. Due to the bulky cyclopentyl groups flanking the hydroxyl moiety, this compound exhibits unique physicochemical properties, making it an ideal precursor for high-molecular-weight, non-volatile antioxidants and a necessary negative control in anesthetic receptor mapping[2],[3].

## Table 1: Chemical and Physical Properties

Property	Value
IUPAC Name	2,6-dicyclopentylphenol
CAS Number	66003-79-0
Molecular Formula	C <sub>16</sub> H <sub>22</sub> O
Molecular Weight	230.35 g/mol
Density	1.072 g/cm <sup>3</sup>
Boiling Point	~268.6 °C

Data supported by chemical registry databases[1],[4].

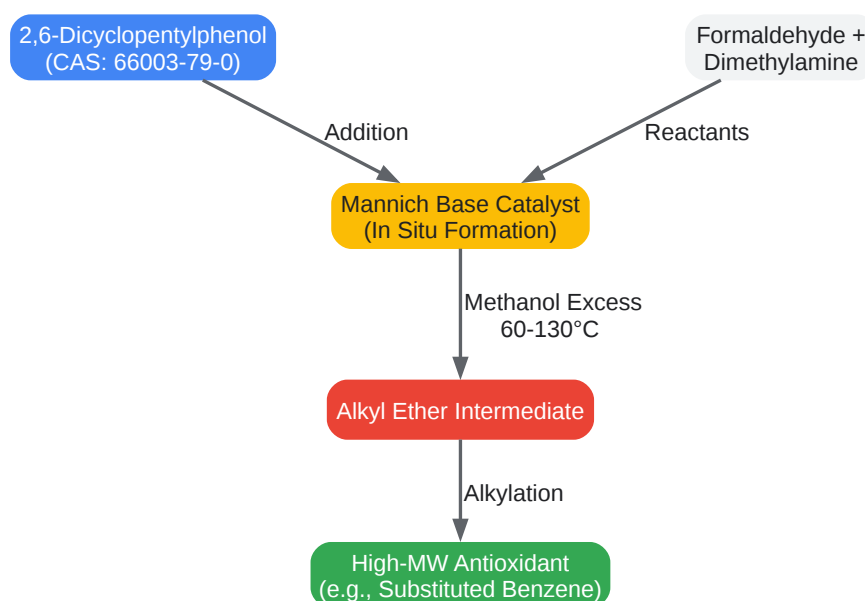
## Chemical Synthesis & Industrial Methodologies

The primary industrial utility of **2,6-dicyclopentylphenol** lies in its conversion into high-molecular-weight antioxidants for high-temperature lubricants and rubber products[5]. Traditional synthesis of these hindered phenols often resulted in unwanted bisphenol coproducts. However, advanced methodologies utilizing Mannich base catalysis have optimized this workflow to improve yield and reduce downstream purification costs[2].

### Workflow 1: Synthesis of Hindered Phenolic Antioxidants via Mannich Base Catalysis

- **Reagent Preparation:** Melt **2,6-dicyclopentylphenol** under a strict nitrogen atmosphere. Causality: Purging oxygen prevents the premature oxidation of the phenol at elevated temperatures, ensuring the hydroxyl group remains reactive for etherification.
- **In Situ Catalyst Formation:** Add a stoichiometric excess of methanol, paraformaldehyde, and a catalytic amount of a secondary amine, preferably dimethylamine (0.01–0.1 moles per mole of phenol)[2]. Causality: Dimethylamine reacts rapidly with formaldehyde and the sterically hindered phenol to form a Mannich base catalyst in situ. This specific catalytic route drives the etherification reaction forward while actively suppressing the formation of unwanted 4,4'-methylenebis(**2,6-dicyclopentylphenol**) coproducts[2].

- Etherification: Heat the reaction mixture to 60°C–130°C. Causality: Maintaining this temperature range ensures rapid conversion to the alkyl ether intermediate. The excess methanol acts simultaneously as a reactant and an efficient refluxing solvent.
- Alkylation / Condensation: Distill out unreacted methanol and amine. React the resulting intermediate with a substituted benzene (e.g., mesitylene)[2]. Causality: This final condensation step forms the high-molecular-weight hindered phenol antioxidant. By completing this in a single continuous "one-pot" process, the need for expensive centrifugation to isolate solid alcohol intermediates is entirely eliminated[2].



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Caption: Workflow for synthesizing high-molecular-weight antioxidants using **2,6-dicyclopentylphenol**.

## Pharmacodynamics: GABAA Receptor Steric Mapping

Beyond industrial chemistry, **2,6-dicyclopentylphenol** is a crucial molecule in neuropharmacology. Propofol (2,6-diisopropylphenol) is a potent intravenous anesthetic that functions by positively modulating the  $\gamma$ -aminobutyric acid type A (GABAA) receptor[3]. To map the physical dimensions of the propofol binding site, researchers utilize 4D-Quantitative Structure-Activity Relationship (4D-QSAR) models and sterically hindered analogues like **2,6-dicyclopentylphenol**[6].

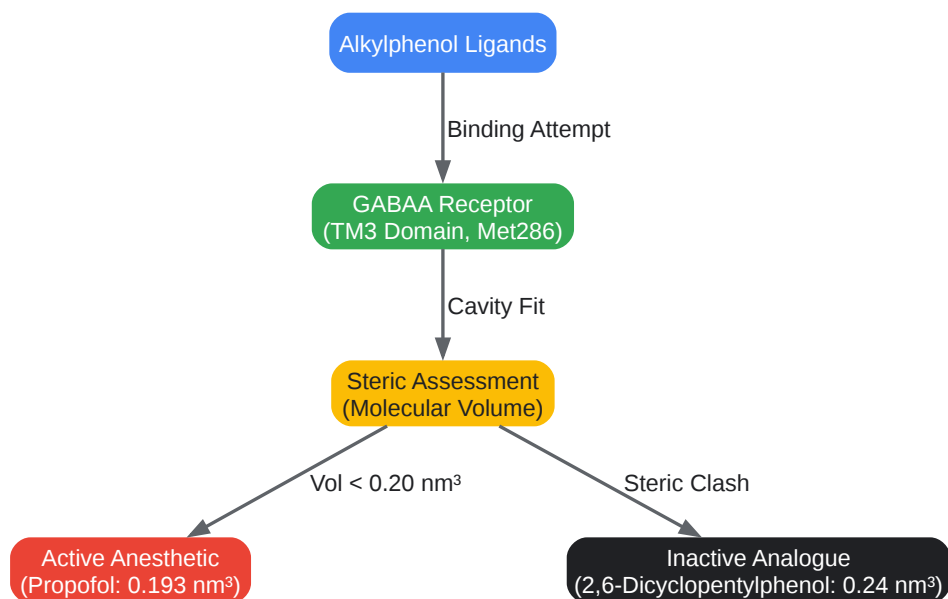
### Workflow 2: GABAA Receptor Binding Assessment (In Vitro)

- Receptor Expression: Express wild-type GABAA  $\alpha 1\beta 2\gamma 2s$  receptors and mutant  $\alpha 1\beta 2(M286A)\gamma 2s$  receptors in *Xenopus* oocytes or mammalian cell lines[3].
- Ligand Application: Apply **2,6-dicyclopentylphenol** at escalating concentrations up to 500  $\mu M$ .
- Electrophysiological Recording: Measure GABA-induced chloride currents using two-electrode voltage clamping.
- Steric Evaluation: Compare the ligand's molecular volume against the receptor's binding cavity[3]. Causality: The Methionine 286 (M286) residue in transmembrane domain 3 (TM3) of the  $\beta$  subunit acts as a strict gatekeeper for the binding cavity. Ligands with a molecular volume exceeding  $\sim 0.20 \text{ nm}^3$  experience severe steric clashes. Because **2,6-dicyclopentylphenol** has a volume of  $0.24 \text{ nm}^3$ , it cannot enter the cavity to form the necessary intermolecular hydrogen bonds, rendering it completely inactive as an anesthetic[3].

### Table 2: Comparative Pharmacodynamics of Alkylphenols at GABAA Receptors

Compound	Molecular Volume (nm <sup>3</sup> )	GABAA Potentiation	Anesthetic Activity (In Vivo)
Propofol (2,6-diisopropylphenol)	0.193	High	Active
2,6-diethylphenyl isothiocyanate	0.187	High	Active
2,6-di-tert-butylphenol	0.227	None	Inactive
2,6-dicyclopentylphenol	0.240	None	Inactive

Data synthesized from 4D-QSAR anesthetic profiling studies[3],[6].



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Caption: Mechanism of GABAA receptor binding dependent on the molecular volume of alkylphenols.

## Safety, Toxicity, and Environmental Fate

The safety profile of **2,6-dicyclopentylphenol** is heavily influenced by its steric bulk. While structurally similar to potent anesthetics, its inability to bind to the GABAA receptor means it does not induce loss of righting reflex (LORR) or respiratory depression in vertebrate models, significantly lowering its acute neurotoxicity profile[6].

Industrially, when sulfurized to create lubricant additives, modern processes utilize chlorine-free sulfur sources. This yields liquid, non-corrosive products that are safer for high-temperature engine environments and drastically reduce the environmental toxicity associated with chlorinated byproducts[5].

## References

- ChemSrc: 66003-79-0\_2,6-dicyclopentylphenol CAS URL:[[Link](#)]
- Google Patents (US4754077A)
- NIH PMC: Methionine 286 in transmembrane domain 3 of the GABAA receptor  $\beta$  subunit controls a binding cavity for propofol and other alkylphenol general anesthetics URL:[[Link](#)]
- NIH PMC: 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor URL:[[Link](#)]
- European Patent Office (EP0811631A2)

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## Sources

- 1. 66003-79-0 CAS Manufactory [[m.chemicalbook.com](http://m.chemicalbook.com)]

- [2. US4754077A - Antioxidant synthesis - Google Patents \[patents.google.com\]](#)
- [3. Methionine 286 in transmembrane domain 3 of the GABAA receptor  \$\beta\$  subunit controls a binding cavity for propofol and other alkylphenol general anesthetics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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- [5. Sulfurized phenolic antioxidant composition, method of preparing same, and petroleum products containing same - Patent 0811631 \[data.epo.org\]](#)
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